

# Application Notes and Protocols for Ferrous Tartrate as a Food Fortificant

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## Compound of Interest

Compound Name: *Ferrous tartrate*

Cat. No.: *B3425330*

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## Introduction

**Ferrous tartrate**, the iron(II) salt of tartaric acid, presents itself as a potential candidate for food fortification to combat iron deficiency, a widespread nutritional issue. Its application in food products necessitates a thorough understanding of its bioavailability, stability, and sensory impact. These notes provide an overview of the current knowledge and detailed protocols for the evaluation of **ferrous tartrate** as a food fortificant. Historically, **ferrous tartrate** has been used as a medicinal tonic.<sup>[1]</sup> Its potential as a modern food fortificant is an area of active research.

## Regulatory Landscape

The regulatory status of **ferrous tartrate** for widespread use as a food fortificant is not as extensively established as that of other iron salts like ferrous sulfate or ferrous fumarate. The European Food Safety Authority (EFSA) has evaluated complexation products of sodium tartrates and iron(III) chloride, primarily for use as an anti-caking agent in salt.<sup>[2][3]</sup> Another EFSA opinion covers iron hydroxide adipate tartrate for use in food supplements.<sup>[4][5]</sup> In the United States, a Generally Recognized as Safe (GRAS) notice for an "iron complex of tartaric acid" (GRN 000439) was submitted to the FDA, but the evaluation was ceased at the notifier's request.<sup>[6]</sup> This indicates that for new food applications, a new regulatory submission would likely be required.

## Physicochemical Properties and Synthesis

**Ferrous tartrate** is a reddish powder with the chemical formula  $C_4H_4FeO_6$ .<sup>[1]</sup> The synthesis of **ferrous tartrate** for food applications can be achieved through the reaction of an iron(II) salt with tartaric acid. A general laboratory-scale synthesis protocol is provided below.

### Protocol 3.1: Synthesis of Food-Grade Ferrous Tartrate

Objective: To synthesize **ferrous tartrate** from ferrous sulfate and L-tartaric acid.

Materials:

- Ferrous sulfate heptahydrate ( $FeSO_4 \cdot 7H_2O$ ), food grade
- L-tartaric acid ( $C_4H_6O_6$ ), food grade
- Deionized water
- Ethanol
- Nitrogen gas
- pH meter
- Reaction vessel with overhead stirrer and nitrogen inlet
- Filtration apparatus (e.g., Büchner funnel)
- Drying oven

Procedure:

- Prepare an aqueous solution of L-tartaric acid.
- In a separate vessel, prepare an aqueous solution of ferrous sulfate heptahydrate. To minimize oxidation of ferrous to ferric iron, deaerate the water by bubbling nitrogen gas through it for at least 30 minutes prior to dissolving the ferrous sulfate.

- Slowly add the ferrous sulfate solution to the tartaric acid solution with constant stirring under a nitrogen atmosphere.
- A precipitate of **ferrous tartrate** will form. Monitor the pH of the solution.
- Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to ensure complete precipitation.
- Collect the **ferrous tartrate** precipitate by filtration.
- Wash the precipitate with deionized water to remove any unreacted starting materials, followed by a wash with ethanol to facilitate drying.
- Dry the purified **ferrous tartrate** precipitate in a vacuum oven at a low temperature (e.g., 40-50 °C) to prevent oxidation.
- Store the final product in an airtight container under a nitrogen atmosphere.

Note: The molar ratios of the reactants and the reaction conditions (pH, temperature) should be optimized to achieve the desired product yield and purity.

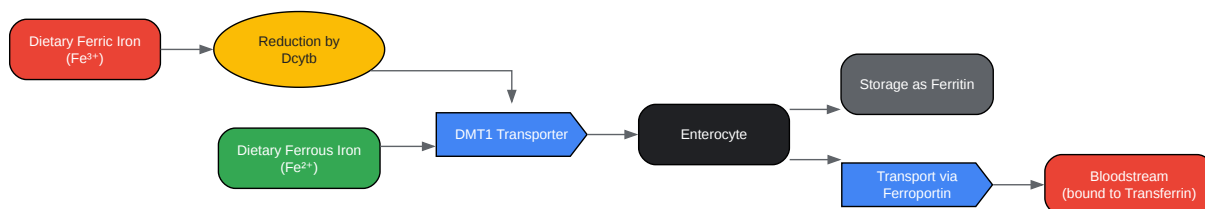
## Bioavailability and Iron Absorption

The bioavailability of an iron fortificant is a critical measure of its efficacy. Iron absorption in the human body is a complex process primarily occurring in the duodenum and proximal jejunum. [4][5] Dietary iron exists in two forms: heme iron, which is readily absorbed, and non-heme iron, the form present in **ferrous tartrate**, whose absorption is influenced by various dietary factors.

[4]

To be absorbed, ferric iron ( $\text{Fe}^{3+}$ ) must be reduced to ferrous iron ( $\text{Fe}^{2+}$ ). [5] Ferrous iron is then transported into the enterocytes via the divalent metal transporter 1 (DMT1). [5][7]

## Logical Flow of Non-Heme Iron Absorption



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Caption: Pathway of non-heme iron absorption in the small intestine.

## Protocol 4.1: In Vitro Iron Bioavailability Assessment (Simulated Digestion)

This protocol is adapted from established in vitro methods to estimate the bioavailability of iron from **ferrous tartrate**-fortified food.<sup>[6][8][9]</sup>

Objective: To estimate the bioavailable iron from a food sample fortified with **ferrous tartrate** by simulating gastric and intestinal digestion.

Materials:

- Food sample fortified with **ferrous tartrate**
- Pepsin (porcine)
- Pancreatin (porcine)
- Bile extract (porcine)
- Dialysis tubing (6-8 kDa molecular weight cutoff)
- Hydrochloric acid (HCl)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )

- Spectrophotometer
- Iron standards
- Colorimetric reagent for iron (e.g., ferrozine)

Procedure:

- Sample Homogenization: Homogenize a known weight of the fortified food sample with deionized water.
- Gastric Digestion:
  - Adjust the pH of the homogenate to 2.0 with HCl.
  - Add pepsin solution and incubate at 37 °C for 2 hours with gentle shaking.
- Intestinal Digestion:
  - Transfer an aliquot of the gastric digest into a dialysis tube.
  - Place the dialysis tube in a beaker containing a solution of pancreatin and bile extract in sodium bicarbonate buffer.
  - Incubate at 37 °C for 2 hours with gentle shaking.
- Measurement of Dialyzable Iron:
  - After incubation, measure the concentration of iron in the dialysate (the solution outside the dialysis tube). This represents the soluble, low molecular weight iron that is potentially available for absorption.
  - Use a suitable colorimetric method, such as the ferrozine assay, to quantify the iron concentration.
- Calculation: Express the bioavailable iron as a percentage of the total iron in the food sample.

## Comparative Bioavailability Data

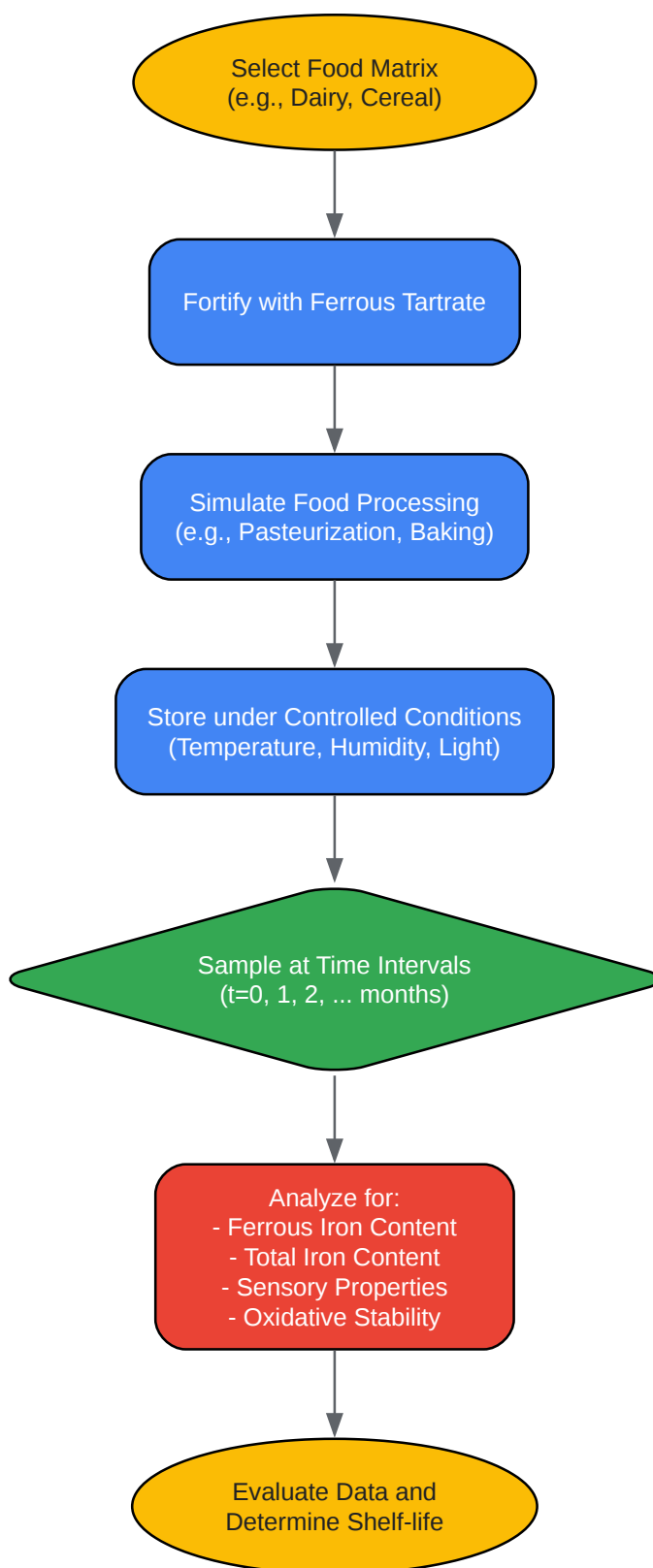
While direct comparative studies for **ferrous tartrate** are limited, the following table presents data for other common iron fortificants to provide a benchmark.

Iron Fortificant	Relative Bioavailability (vs. Ferrous Sulfate)	Food Vehicle	Reference
Ferrous Sulfate	100%	Weaning food	<a href="#">[10]</a>
Ferrous Fumarate	~30-106%	Weaning food / Maize & milk drink	<a href="#">[10]</a> <a href="#">[11]</a>
Ferric Pyrophosphate	21-74%	Various	<a href="#">[12]</a>
Sodium Iron EDTA (NaFeEDTA)	~200% (in presence of phytates)	Instant noodles	<a href="#">[13]</a>

## Stability in Food Matrices

The stability of **ferrous tartrate** in food is crucial for ensuring that the fortified iron content remains available throughout the product's shelf life. The primary concern is the oxidation of ferrous ( $\text{Fe}^{2+}$ ) to ferric ( $\text{Fe}^{3+}$ ) iron, which is less bioavailable and can cause undesirable sensory changes.[\[8\]](#)

## Workflow for Stability Testing of Ferrous Tartrate



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Caption: Experimental workflow for assessing **ferrous tartrate** stability.

## Protocol 5.1: Stability Assessment of Ferrous Tartrate in a Liquid Food Matrix (e.g., Milk)

Objective: To evaluate the stability of **ferrous tartrate** in a liquid food matrix during processing and storage.

Materials:

- Liquid food matrix (e.g., pasteurized milk)
- **Ferrous tartrate**
- Controlled environment chambers (for storage at different temperatures and light conditions)
- Analytical equipment for iron speciation (e.g., spectrophotometer with a suitable chromogen for  $\text{Fe}^{2+}$ , or ICP-MS)
- Equipment for sensory analysis

Procedure:

- Fortification: Add a known concentration of **ferrous tartrate** to the liquid food matrix and mix thoroughly.
- Processing: Subject the fortified product to standard processing conditions (e.g., pasteurization at 72 °C for 15 seconds).
- Packaging and Storage: Package the product in appropriate containers and store under different conditions (e.g., refrigerated at 4 °C, ambient at 25 °C, accelerated at 40 °C; with and without light exposure).
- Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw samples for analysis.
- Chemical Analysis:
  - Determine the total iron content using a method like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).



- Determine the ferrous iron ( $\text{Fe}^{2+}$ ) content using a colorimetric method with a chromogen specific for  $\text{Fe}^{2+}$  (e.g., 1,10-phenanthroline or ferrozine).
- Sensory Evaluation: Conduct sensory analysis (see Protocol 6.1) to assess any changes in color, flavor, and overall acceptability.
- Data Analysis: Calculate the percentage retention of ferrous iron over time for each storage condition. Correlate chemical stability with sensory data.

## Stability of Iron Fortificants in Pasta

Iron Fortificant	Retention after Processing	Retention after 4 Months Storage	Packaging	Reference
NaFeEDTA	94-95%	93-95%	Laminate	[10][11][14]
Ferrous Sulfate	94-95%	93-95%	Laminate	[10][11][14]

## Sensory Analysis

The addition of iron compounds to food can lead to undesirable sensory changes, such as a metallic taste, off-odors, and discoloration.[15] It is essential to evaluate the sensory properties of foods fortified with **ferrous tartrate** to ensure consumer acceptance.

## Protocol 6.1: Sensory Evaluation of Ferrous Tartrate-Fortified Food

Objective: To assess the sensory acceptability of a food product fortified with **ferrous tartrate**.

Materials:

- Fortified food product
- Unfortified control product
- Trained sensory panel (or consumer panel)
- Sensory evaluation booths with controlled lighting and ventilation

- Evaluation forms (e.g., using a 9-point hedonic scale)
- Water for palate cleansing

Procedure:

- Panelist Selection and Training: Recruit panelists and, if necessary, train them to identify specific sensory attributes (e.g., metallic taste, color changes).
- Sample Preparation and Presentation:
  - Prepare both the fortified and control food samples under identical conditions.
  - Code the samples with random three-digit numbers to blind the panelists.
  - Present the samples to the panelists in a randomized order.
- Evaluation:
  - Instruct panelists to evaluate the samples for various attributes such as appearance, color, aroma, taste, texture, and overall acceptability.
  - Use a structured scale, such as a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely), for scoring.
- Data Analysis:
  - Collect the completed evaluation forms.
  - Analyze the data statistically (e.g., using ANOVA) to determine if there are significant differences in sensory scores between the fortified and control products.

## Sensory Scores of Foods Fortified with Various Iron Compounds

Food Product	Iron Fortificant	Sensory Score (Overall Acceptability)	Scale	Reference
Instant Noodles	Ferrous Sulfate	~6 ("like slightly")	9-point hedonic	[13]
Instant Noodles	NaFeEDTA	~6 ("like slightly")	9-point hedonic	[13]
Flavored Milk	Heme Iron	4.71	5-point hedonic	[16]
Instant Bose Corn	Ferrous Sulfate	4.88	Not specified	[17]

## Conclusion

**Ferrous tartrate** holds promise as a food fortificant, but further research is needed to fully characterize its performance in various food systems. The protocols outlined in these application notes provide a framework for researchers and developers to systematically evaluate the bioavailability, stability, and sensory properties of **ferrous tartrate**. Comparative studies against established iron fortificants are crucial for determining its potential advantages and limitations. Given the current regulatory landscape, engagement with regulatory bodies early in the development process is highly recommended for any new food fortification applications of **ferrous tartrate**.

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- To cite this document: BenchChem. [Application Notes and Protocols for Ferrous Tartrate as a Food Fortificant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3425330#using-ferrous-tartrate-as-a-food-fortificant]

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